Tetrakis(acetonitrile)palladium(II) tetrafluoroborate

Descripción general

Descripción

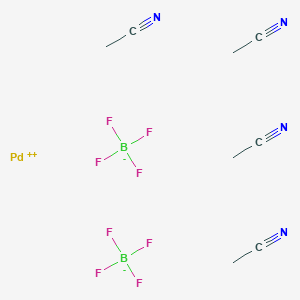

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is a coordination complex with the chemical formula Pd(CH₃CN)₄(BF₄)₂. It is a palladium-based compound where the palladium ion is coordinated by four acetonitrile ligands and balanced by two tetrafluoroborate anions. This compound is known for its role as a catalyst in various organic reactions, particularly in cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate can be synthesized by reacting palladium(II) chloride with acetonitrile in the presence of tetrafluoroboric acid. The reaction typically proceeds as follows: [ \text{PdCl}_2 + 4 \text{CH}_3\text{CN} + 2 \text{HBF}_4 \rightarrow \text{Pd(CH}_3\text{CN})_4(\text{BF}_4)_2 + 2 \text{HCl} ]

The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The compound is typically purified by recrystallization or other suitable methods to remove impurities .

Análisis De Reacciones Químicas

Types of Reactions

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is involved in various types of reactions, including:

Oxidation: It can participate in oxidation reactions where it acts as a catalyst.

Reduction: It can also be involved in reduction reactions, particularly in hydrogenation processes.

Substitution: The acetonitrile ligands can be substituted by other ligands in coordination chemistry.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Bases: Such as sodium hydroxide or potassium carbonate.

Solvents: Such as acetonitrile, dichloromethane, or ethanol.

Other Ligands: Such as phosphines or amines.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are typically biaryl compounds or other coupled products .

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Cross-Coupling Reactions

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is predominantly used as a catalyst in cross-coupling reactions, which are essential for forming carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Heck Reaction : This compound facilitates the Heck reaction, allowing for the coupling of aryl halides with alkenes to produce substituted alkenes. This reaction is particularly valuable in synthesizing styrenes and other vinyl compounds.

- Suzuki Coupling : In Suzuki coupling, Pd(CH₃CN)₄₂ acts as a catalyst to couple aryl and vinyl boronic acids with aryl halides, leading to biaryl compounds that are crucial in medicinal chemistry.

- Sonogashira Reaction : The compound is also employed in Sonogashira reactions, which involve the coupling of terminal alkynes with aryl halides, generating alkynylated products useful in various synthetic pathways.

1.2 Polymerization Catalysis

This compound has been reported as an effective catalyst for olefin polymerization. It can form α-diimine transition metal complexes that facilitate the polymerization process, leading to high molecular weight polymers with specific properties.

Synthesis of Complexes

This palladium complex serves as a precursor for synthesizing various palladium-containing complexes:

- Dendritic SCS-Pincer Palladium Complexes : These complexes are synthesized using Pd(CH₃CN)₄₂ as a starting material, offering enhanced catalytic properties due to their unique structural features.

- Dipalladium Catalysts : It is also utilized in preparing dipalladium catalysts that enhance reactivity and selectivity in cross-coupling reactions.

Case Studies

3.1 Novel Catalytic Transformations

Research has demonstrated that this compound can catalyze novel transformations of alkenes, providing insights into its ability to generate incipient carbonium ions under specific conditions. This property has implications for developing new synthetic methodologies that could streamline organic synthesis processes .

3.2 Environmental Considerations

Studies have explored the environmental impact of using Pd(CH₃CN)₄₂ in organic synthesis, highlighting its efficiency in reducing waste by enabling reactions under milder conditions compared to traditional methods . This aspect aligns with green chemistry principles aimed at minimizing environmental footprints.

Physical Properties and Handling

This compound is characterized by:

- Appearance : Yellow powder

- Melting Point : Decomposes at approximately 230 °C

- Solubility : Soluble in polar solvents like acetonitrile; insoluble in less polar solvents .

Given its air sensitivity, proper handling protocols must be observed to maintain stability during storage and use.

Mecanismo De Acción

The mechanism by which Tetrakis(acetonitrile)palladium(II) tetrafluoroborate exerts its effects involves the coordination of the palladium ion with the acetonitrile ligands. This coordination facilitates the activation of substrates in catalytic reactions. The palladium ion acts as a Lewis acid, accepting electron pairs from the ligands and substrates, which promotes the formation of new chemical bonds .

Comparación Con Compuestos Similares

Similar Compounds

Bis(acetonitrile)dichloropalladium(II): Another palladium complex with acetonitrile ligands but different anions.

Tetrakis(acetonitrile)copper(I) tetrafluoroborate: A similar compound with copper instead of palladium.

Tetrakis(acetonitrile)silver(I) tetrafluoroborate: A similar compound with silver instead of palladium.

Uniqueness

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is unique due to its high catalytic activity and stability in various organic reactions. Its ability to facilitate a wide range of cross-coupling reactions makes it a valuable compound in both academic and industrial research .

Actividad Biológica

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate (Pd(CH₃CN)₄(BF₄)₂) is a palladium complex that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, supported by various studies and findings.

- Chemical Formula : C₈H₁₂B₂F₈N₄Pd

- Molecular Weight : 444.24 g/mol

- CAS Number : 21797-13-7

- Solubility : Moderately soluble in polar solvents like acetonitrile; poorly soluble in less polar solvents .

This compound acts primarily as a Lewis acid, facilitating various chemical reactions. Its interactions with biological molecules often lead to the formation of complexes that can influence cellular processes. Notably, palladium complexes have been shown to enter cellular compartments, including the nucleus, where they can interact with DNA and other critical biomolecules .

Antimicrobial Activity

Research indicates that palladium(II) complexes exhibit significant antimicrobial properties. A study focusing on various palladium(II) complexes, including those with thiosemicarbazone ligands, demonstrated their ability to inhibit the growth of different microorganisms. The results showed that these complexes could effectively disrupt microbial metabolism, leading to their classification as potential antimicrobial agents .

Table 1: Antimicrobial Activity of Palladium(II) Complexes

| Compound | Microorganism Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pd(CH₃CN)₄(BF₄)₂ | Gram-positive bacteria | 10 µM |

| Pd(CH₃CN)₄(BF₄)₂ | Gram-negative bacteria | 20 µM |

| Pd(amine complex) | Fungi | 15 µM |

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. The compound has shown cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The mechanism appears to involve DNA binding and interference with topoisomerase activity, which is crucial for DNA replication and repair .

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of Pd(CH₃CN)₄(BF₄)₂ on A2780 ovarian cancer cells. The findings indicated an IC₅₀ value of approximately 7.6 µM, suggesting significant potency compared to traditional chemotherapeutics like cisplatin .

Research Findings

- Cellular Uptake : Studies have confirmed that palladium accumulates within cells, particularly in the nucleus, which may enhance its efficacy as an anticancer agent.

- DNA Interaction : The binding affinity of palladium complexes to DNA was assessed through thermal denaturation studies, indicating that these complexes can stabilize DNA structures.

- Antioxidant Activity : Some palladium complexes also exhibit antioxidant properties, which may contribute to their overall biological activity by reducing oxidative stress within cells .

Propiedades

IUPAC Name |

acetonitrile;palladium(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H3N.2BF4.Pd/c4*1-2-3;2*2-1(3,4)5;/h4*1H3;;;/q;;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMRPVUMBTVUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12B2F8N4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21797-13-7 | |

| Record name | TETRAKIS(ACETONITRILE)PALLADIUM(II)TETRAFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Tetrakis(acetonitrile)palladium(II) tetrafluoroborate a suitable catalyst for polymerization reactions?

A1: this compound demonstrates efficacy as a catalyst for polymerization reactions, particularly in the context of styrene vapor polymerization. Research indicates that this compound can be effectively deposited as a thin film, enabling its use in heterogeneous catalysis []. The deposited film seemingly functions as a single-site catalyst, contributing to the production of polymers with a narrow molecular weight distribution, suggesting a controlled polymerization process [].

Q2: How does the structure of this compound influence its catalytic activity?

A2: While the provided research doesn't delve into specific structure-activity relationships for this compound, it highlights its role in forming a 2:1 complex with the trans-chelating ligand 1,2-bis(2‘-pyridylethynyl)benzene []. This suggests that the compound's structure allows for coordination with specific ligands, potentially influencing its reactivity and catalytic properties. Further research focusing on structural modifications and their impact on activity would be beneficial.

Q3: What are the advantages of using a gas-phase polymerization technique with this compound?

A3: Utilizing gas-phase polymerization with a this compound thin film catalyst offers several advantages []. The technique allows for in situ monitoring of both catalyst deposition and polymer growth kinetics using tools like quartz crystal microbalances (QCM) []. This real-time monitoring capability provides valuable insights into the polymerization process. Additionally, the research indicates that the entire catalyst film participates in the polymerization, not just the surface, potentially leading to efficient monomer conversion [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.